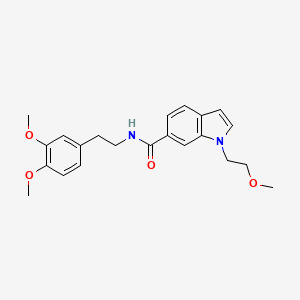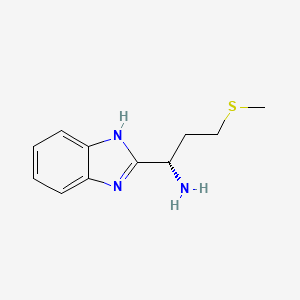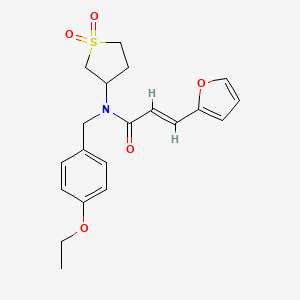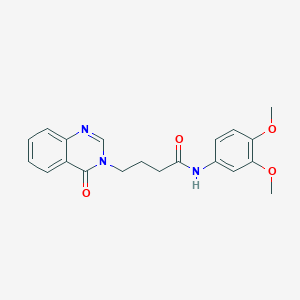![molecular formula C20H12ClF3N2O5S B11129087 N-[(4-chlorophenyl)sulfonyl]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11129087.png)
N-[(4-chlorophenyl)sulfonyl]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonyl chloride, nitro group, and trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then further reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various sulfonamide derivatives.
Coupling: Suzuki-Miyaura coupling reactions produce biaryl compounds.
科学的研究の応用
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-(4-chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. Additionally, the nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways.
類似化合物との比較
Similar Compounds
- 4-Chlorobenzenesulfonyl fluoride
- 2-(Trifluoromethyl)benzamide
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide
Uniqueness
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl chloride and a trifluoromethyl group enhances its potential as a versatile intermediate in organic synthesis and as a potent inhibitor in biochemical studies.
特性
分子式 |
C20H12ClF3N2O5S |
|---|---|
分子量 |
484.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)sulfonyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H12ClF3N2O5S/c21-14-8-10-16(11-9-14)32(30,31)25(15-5-3-4-13(12-15)20(22,23)24)19(27)17-6-1-2-7-18(17)26(28)29/h1-12H |
InChIキー |
CVLKRSGBYXRUKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129005.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11129018.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide](/img/structure/B11129035.png)
![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan](/img/structure/B11129038.png)
![5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11129046.png)
![3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11129061.png)

![6-Chloro-N-(5-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}pentyl)-1H-indole-2-carboxamide](/img/structure/B11129069.png)
![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11129075.png)
![1-(4-Bromophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129083.png)

![4-chloro-N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129086.png)

